6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Description
6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with trifluoromethyl-containing reagents under controlled conditions. One common method involves the nucleophilic substitution of cyanuric chloride with trifluoromethylamine, followed by cyclization to form the triazine ring . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 6-(Trifluoromethyl)-1,2,4-triazine
Properties
IUPAC Name |
6-(trifluoromethyl)-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)1-2(11)8-3(12)10-9-1/h(H2,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDNGVATLBEZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)NC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345164 |
Source
|
Record name | ST039299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-08-1 |
Source
|
Record name | ST039299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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